1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an indole core, a phenyl group, and a hydrazone moiety substituted with a 4-chlorophenyl group.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and drug development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that result in these diverse effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to downstream effects that contribute to its biological and pharmacological properties .
Pharmacokinetics
The pharmacokinetic profiles of indole derivatives are generally favorable for oral drug administration , which suggests that this compound may have similar properties.
Action Environment
Like other indole derivatives, this compound’s action may be influenced by various factors, including ph, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified by recrystallization.
Synthetic Route:
- Dissolve isatin in acetic acid.
- Add 4-chlorophenylhydrazine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from an appropriate solvent to obtain pure 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone].
Chemical Reactions Analysis
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The hydrazone moiety can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.
Major Products:
- Oxidation: Formation of oxides.
- Reduction: Formation of hydrazine derivatives.
- Substitution: Formation of substituted hydrazones.
Scientific Research Applications
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacological Research: It is investigated for its potential therapeutic effects in various diseases, including microbial infections and inflammatory disorders.
Comparison with Similar Compounds
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]: Similar structure but with a methyl group instead of a chlorine atom.
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]: Similar structure but with a nitro group instead of a chlorine atom.
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness: The presence of the 4-chlorophenyl group in 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEOXSAACCPUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.